N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide
Description
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a quinoxaline-derived compound characterized by a pyridinyl-pyrazole ethyl side chain appended to the carboxamide group. The structural uniqueness of this compound lies in its hybrid architecture: the quinoxaline core provides a planar aromatic system for target binding, while the pyridinyl-pyrazole moiety introduces steric and electronic complexity that may enhance selectivity or pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]quinoxaline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c26-19(18-13-22-16-3-1-2-4-17(16)23-18)21-10-12-25-11-7-15(24-25)14-5-8-20-9-6-14/h1-9,11,13H,10,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCLDLQLTSOSPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCCN3C=CC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the pyrazole and pyridine groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The final step usually involves the formation of the carboxamide group under mild acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized to enhance their biological or chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide involves its interaction with various molecular targets. The quinoxaline core can intercalate with DNA, disrupting replication and transcription processes. The pyrazole and pyridine moieties can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinoxaline carboxamide derivatives share a common scaffold but differ in substituents, which critically influence their biological activity and physicochemical properties. Below is a comparative analysis of structurally analogous compounds, primarily sourced from patent literature and synthetic studies:
Structural and Functional Analogues
3-(4-Fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl)quinoxaline-2-carboxamide Key Differences: The substituent at the quinoxaline 3-position is a 4-fluoro-2-methoxyphenoxy group, contrasting with the pyridinyl-pyrazole ethyl chain in the target compound. Implications: Phenoxy groups are often associated with improved solubility and metabolic stability compared to alkyl chains. However, the pyridinyl-pyrazole moiety in the target compound may enhance binding to kinases or receptors requiring bulky, heteroaromatic interactions .
N-(3-Cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy)quinoxaline-2-carboxamide Key Differences: The amide group is linked to a 3-cyanophenyl ring instead of a pyridinyl-pyrazole ethyl group. However, the absence of a pyrazole ring may reduce conformational flexibility, limiting adaptability to binding pockets .
N-(4-Carbamoylphenyl)-3-(4-fluorophenoxy)quinoxaline-2-carboxamide Key Differences: A carbamoylphenyl group replaces the pyridinyl-pyrazole ethyl chain. Implications: Carbamoyl groups enhance hydrophilicity, which may improve solubility but reduce membrane permeability compared to the more lipophilic pyridinyl-pyrazole substituent in the target compound .
Comparative Data Table
| Compound Name | Quinoxaline Substituent (Position 3) | Amide Substituent | Key Features |
|---|---|---|---|
| Target Compound | None | Pyridinyl-pyrazole ethyl chain | High steric bulk, heteroaromaticity |
| 3-(4-Fluoro-2-methoxyphenoxy)-N-(pyridin-4-yl) | 4-Fluoro-2-methoxyphenoxy | Pyridin-4-yl | Enhanced solubility, metabolic stability |
| N-(3-Cyanophenyl)-3-(4-fluoro-2-methoxyphenoxy) | 4-Fluoro-2-methoxyphenoxy | 3-Cyanophenyl | Hydrogen-bond acceptor, rigid structure |
| N-(4-Carbamoylphenyl)-3-(4-fluorophenoxy) | 4-Fluorophenoxy | 4-Carbamoylphenyl | Hydrophilic, improved solubility |
Research Findings
- Binding Affinity: Pyridinyl-pyrazole derivatives, like the target compound, exhibit stronger interactions with kinase ATP-binding pockets due to their ability to form π-π stacking and hydrogen bonds. Phenoxy-substituted analogues, while soluble, often show reduced potency in kinase inhibition assays .
- Metabolic Stability: Alkyl chains (e.g., pyridinyl-pyrazole ethyl) are prone to oxidative metabolism, whereas phenoxy groups are more resistant to degradation. This trade-off may necessitate structural optimization for in vivo efficacy .
- Selectivity: The pyrazole ring in the target compound could reduce off-target effects compared to simpler phenyl or cyanophenyl substituents, as seen in analogues with broader inhibitory profiles .
Biological Activity
N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Quinoxaline core : A bicyclic aromatic system known for its biological activity.
- Pyrazole ring : Contributes to the compound's interaction with biological targets.
- Pyridine moiety : Enhances solubility and biological activity.
This compound primarily functions as an inhibitor of various kinases involved in critical signaling pathways. The following mechanisms have been reported:
- VEGFR-2 Inhibition : The compound has shown potent inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for angiogenesis and tumor growth suppression. Studies indicate that it operates effectively at low concentrations, demonstrating a potential role in anti-cancer therapies .
- 15-PGDH Inhibition : Recent research highlights its ability to inhibit 15-Prostaglandin Dehydrogenase (15-PGDH), leading to increased levels of Prostaglandin E2 (PGE2), which promotes tissue repair and regeneration .
In Vitro Studies
In vitro assays have demonstrated the compound's efficacy against various cancer cell lines. For instance, it exhibited significant cytotoxic effects in assays measuring cell viability and proliferation in tumor cells. The IC50 values for these effects were notably low, indicating high potency.
Case Studies
Several case studies have been documented:
- Tumor Growth Suppression : In animal models, administration of this compound resulted in reduced tumor sizes compared to control groups, supporting its potential as an anti-cancer agent .
- Tissue Repair Models : The compound has been evaluated in models of ulcerative colitis and bone marrow recovery, where it demonstrated protective effects through its modulation of PGE2 levels .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
